N3-PEG16-CH2CH2COONHS Ester
Description
N3-PEG16-CH2CH2COONHS Ester (CAS: 1610796-02-5) is a polyethylene glycol (PEG)-based bifunctional reagent widely used in bioconjugation and drug delivery. Its structure comprises three key components:
- Azide (N3) group: Enables click chemistry (e.g., copper-catalyzed alkyne-azide cycloaddition) for targeted biomolecule coupling.
- 16-unit PEG spacer: Enhances solubility, reduces steric hindrance, and improves biocompatibility.
- N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine residues) to form stable amide bonds.
- Molecular formula: C₃₉H₇₂N₄O₂₀
- Molecular weight: 917.00 g/mol
- Purity: ≥97%
- Storage: -18°C (long-term), light-sensitive.
- Applications: Protein modification, nanoparticle functionalization, and antibody-drug conjugates.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H73N4O20/c40-42-41-4-6-48-8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-34-62-36-35-61-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-49-9-7-47-5-3-39(46)63-43-37(44)1-2-38(43)45/h40H,1-36H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAREQWYPMRHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H73N4O20+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG16-CH2CH2COONHS Ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the polyethylene glycol chain. This is usually achieved through the reaction of ethylene oxide with a suitable initiator under controlled conditions.
Azide Introduction: The azide group is introduced by reacting the PEGylated intermediate with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF).
NHS Ester Formation: The final step involves the conversion of the carboxyl group at the terminal end of the PEG chain to an NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
N3-PEG16-CH2CH2COONHS Ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form stable triazole linkages.
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds, making it useful for bioconjugation applications.
Common Reagents and Conditions
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts for the CuAAC reaction. The reaction is typically carried out in a suitable solvent such as water or a mixture of water and an organic solvent.
Amide Bond Formation: Primary amines and a suitable buffer (e.g., phosphate-buffered saline) are used for the reaction with the NHS ester group.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions with alkynes.
Amide Bonds: Formed through reactions with primary amines.
Scientific Research Applications
N3-PEG16-CH2CH2COONHS Ester has a wide range of applications in scientific research, including:
Bioconjugation: Used to attach biomolecules such as proteins, peptides, and antibodies to surfaces or other molecules.
Drug Delivery: Employed in the development of drug delivery systems to improve the solubility and stability of therapeutic agents.
Diagnostics: Utilized in the preparation of diagnostic reagents and assays for detecting specific biomolecules.
Tissue Engineering: Applied in the modification of biomaterials to enhance their biocompatibility and functionality.
Mechanism of Action
The mechanism of action of N3-PEG16-CH2CH2COONHS Ester involves the formation of covalent bonds with target molecules. The azide group participates in click chemistry reactions to form stable triazole linkages, while the NHS ester group reacts with primary amines to form amide bonds. These reactions enable the compound to effectively conjugate with various biomolecules, facilitating their use in a wide range of applications .
Comparison with Similar Compounds
Maleimide-NH-PEG16-CH2CH2COONHS Ester
Structural and Functional Differences ():
| Parameter | N3-PEG16-CH2CH2COONHS Ester | Maleimide-NH-PEG16-CH2CH2COONHS Ester |
|---|---|---|
| Functional Group | Azide (N3) | Maleimide |
| Target | Alkynes (click chemistry) | Thiol groups (e.g., cysteine residues) |
| Molecular Formula | C₃₉H₇₂N₄O₂₀ | C₄₆H₇₉N₃O₂₃ |
| Molecular Weight | 917.00 g/mol | 1042.14 g/mol |
| Price (250 mg) | $350.00 | $102.00–$910.00 |
| Storage | -18°C, avoid light | Not specified (likely similar) |
Key Findings :
Natural Ester Compounds (e.g., Sandaracopimaric Acid Methyl Ester)
| Parameter | This compound | Sandaracopimaric Acid Methyl Ester |
|---|---|---|
| Backbone | PEG polymer | Diterpene resin |
| Solubility | Water-soluble (PEG-dependent) | Lipophilic |
| Reactivity | NHS ester + azide | Methyl ester (non-reactive in PBS) |
| Applications | Bioconjugation, therapeutics | Plant resin analysis, traditional uses |
Key Findings :
Small-Molecule Esters (e.g., Vegetable Soybean Esters)
Vegetable soybean esters () are volatile, short-chain compounds (e.g., ethyl acetate analogs) with distinct physicochemical properties:
| Parameter | This compound | Vegetable Soybean Esters |
|---|---|---|
| Stability | Stable in aqueous buffers | Volatile, heat-sensitive |
| Synthesis | Multi-step PEG functionalization | Simple esterification |
| Purification | HPLC, size-exclusion chromatography | Distillation |
Key Findings :
- Small esters are unsuitable for bioconjugation due to instability and lack of reactive handles .
Biological Activity
N3-PEG16-CH2CH2COONHS Ester is a polyethylene glycol (PEG)-based compound that has garnered attention in biochemistry and pharmaceutical research due to its unique properties and potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical characteristics, mechanisms of action, and relevant case studies.
Chemical Characteristics
- Full Name : this compound
- CAS Number : 1610796-02-5
- Molecular Formula : C39H72N4O20
- Molecular Weight : 916.99 g/mol
- Appearance : White solid or colorless liquid
- Storage Conditions : Recommended storage at -18°C, protected from light .
This compound functions primarily as a linker in bioconjugation processes. The PEG moiety enhances the solubility and bioavailability of the conjugated compounds, while the NHS (N-hydroxysuccinimide) ester facilitates the formation of stable amide bonds with amino groups in proteins or peptides. This property is particularly useful in drug delivery systems and the development of targeted therapeutics.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
-
Drug Delivery Systems :
- PEGylation improves pharmacokinetics by increasing circulation time and reducing immunogenicity.
- Case studies have demonstrated enhanced delivery of chemotherapeutic agents when conjugated with PEG linkers, leading to improved therapeutic outcomes.
-
Protein Modification :
- The NHS ester group allows for selective modification of proteins, which can be used to create bioconjugates with tailored properties for specific applications.
- Research indicates that PEGylated proteins exhibit increased stability and reduced aggregation compared to their non-PEGylated counterparts.
-
Targeted Therapeutics :
- This compound can be utilized in the synthesis of antibody-drug conjugates (ADCs), where it serves as a linker between antibodies and cytotoxic drugs.
- Studies have shown that ADCs with PEG linkers demonstrate enhanced efficacy and reduced off-target effects.
Case Study 1: Enhanced Anticancer Activity
A study investigated the use of this compound in conjugating doxorubicin to antibodies targeting cancer cells. The results indicated that the PEGylated ADC exhibited significantly higher tumor regression rates in murine models compared to free doxorubicin, highlighting the potential for improved therapeutic efficacy through targeted delivery.
Case Study 2: Improved Protein Stability
Another research effort focused on modifying a therapeutic protein using this compound. The PEGylated protein demonstrated a twofold increase in serum half-life and significantly reduced immunogenicity in animal models, suggesting that this modification could enhance the clinical performance of protein-based therapeutics.
Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Increased tumor regression with PEGylated doxorubicin ADC compared to free drug. |
| Study 2 | Protein Stability | Enhanced serum half-life and reduced immunogenicity in modified therapeutic protein. |
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of N3-PEG16-CH2CH2COONHS Ester?
- Methodological Answer : Use the Taguchi method to systematically screen and optimize reaction parameters (e.g., molar ratios, catalyst concentration, temperature). This approach employs orthogonal arrays to reduce experimental runs while identifying critical factors. For example, catalyst concentration and reaction temperature are often dominant variables in esterification reactions . Validate optimal conditions via ANOVA to quantify parameter contributions and interactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of HPLC (for purity assessment) and NMR spectroscopy (to confirm PEG chain length and ester linkage integrity). For NHS ester validation, monitor the characteristic succinimidyl carbonyl peak at ~170 ppm in <sup>13</sup>C NMR. Document all characterization data in alignment with journal guidelines for reproducibility, including raw spectra and retention times .
Q. What are best practices for conjugating this compound to amine-containing biomolecules?
- Methodological Answer :
pH Control : Conduct reactions in pH 7.4–8.5 buffers (e.g., PBS) to maximize NHS ester reactivity with primary amines.
Stoichiometry : Use a 5–10 molar excess of NHS ester relative to the target amine to compensate for hydrolysis.
Quenching : Add excess ethanolamine post-reaction to neutralize unreacted NHS esters.
Validate conjugation efficiency via MALDI-TOF or SDS-PAGE with azide-specific staining (e.g., Cu-free click chemistry probes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction efficiencies for PEG-NHS-azide conjugates?
- Methodological Answer :
- Variable Isolation : Use a fractional factorial design to isolate confounding variables (e.g., humidity, solvent purity).
- Data Normalization : Apply statistical tools (e.g., Z-score normalization) to account for batch-to-batch variability in PEG polydispersity.
- Cross-Validation : Compare results across orthogonal techniques (e.g., UV-Vis quantification of unreacted amines vs. fluorescence-based click chemistry assays) .
Q. What factors influence the hydrolytic stability of this compound in aqueous buffers?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis rates via <sup>1</sup>H NMR by tracking the disappearance of the NHS ester peak (~2.8 ppm) under varying pH (4–9) and temperature (4–37°C).
- Stabilization Strategies : Add organic co-solvents (e.g., DMSO) to reduce water activity or use lyophilized formulations for long-term storage.
- Statistical Modeling : Fit data to a first-order decay model to predict shelf life under different conditions .
Q. How should researchers design experiments to assess batch-to-batch variability in PEGylation efficiency?
- Methodological Answer :
Quality Control Metrics : Include polydispersity index (PDI) measurements (via GPC) and azide content quantification (via IR spectroscopy at ~2100 cm<sup>-1</sup>).
Interbatch Comparison : Perform ANOVA on conjugation yields across ≥3 independent synthesis batches.
Root-Cause Analysis : If variability exceeds ±10%, investigate upstream factors (e.g., PEG storage conditions, NHS ester activation time) using Pareto charts .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing discrepancies in click chemistry yields with this compound?
- Methodological Answer :
- Error Propagation Analysis : Calculate combined uncertainties from reagent purity, stoichiometry, and instrument detection limits.
- Multivariate Regression : Identify correlations between reaction parameters (e.g., Cu(I) catalyst concentration, reaction time) and yield.
- Outlier Detection : Use Grubbs’ test to exclude anomalous data points while maintaining ≥90% confidence intervals .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis?
- Methodological Answer :
- Scale-Down Modeling : Perform small-scale reactions (1–10 mg) to simulate large-scale conditions (e.g., mixing efficiency, heat transfer).
- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., in-line FTIR for NHS ester conversion).
- Documentation : Adhere to guidelines for reporting reaction parameters (e.g., shear rate, cooling ramp) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
